5-Oxo-5H-chromeno[2,3-b]pyridine-2-carbaldehyde
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Overview
Description
5-Oxo-5H-chromeno[2,3-b]pyridine-2-carbaldehyde is a heterocyclic compound that features a chromeno-pyridine core structure. This compound is part of a broader class of chromeno-pyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The chromeno-pyridine scaffold is a common structural motif in many natural products and synthetic molecules with various pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-5H-chromeno[2,3-b]pyridine-2-carbaldehyde typically involves multi-component reactions. One efficient method involves the reaction of 4-oxo-4H-chromene-3-carbaldehyde with malononitrile and aromatic amines under catalyst-free conditions in an ethanol-water mixture . This method is environmentally friendly and avoids the need for traditional recrystallization and chromatographic purification.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry and multi-component reactions are likely to be employed to ensure high yields and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-5H-chromeno[2,3-b]pyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to form substituted derivatives.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Oxo-5H-chromeno[2,3-b]pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of 5-Oxo-5H-chromeno[2,3-b]pyridine-2-carbaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in cell signaling pathways.
Pathways Involved: It has been shown to modulate pathways related to inflammation, apoptosis, and cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid
- 2-amino-7-fluoro-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide
- Amlexanox
Uniqueness
5-Oxo-5H-chromeno[2,3-b]pyridine-2-carbaldehyde is unique due to its specific structural features and the presence of an aldehyde group, which allows for a wide range of chemical modifications. This versatility makes it a valuable compound for the development of new pharmaceuticals and materials.
Properties
Molecular Formula |
C13H7NO3 |
---|---|
Molecular Weight |
225.20 g/mol |
IUPAC Name |
5-oxochromeno[2,3-b]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C13H7NO3/c15-7-8-5-6-10-12(16)9-3-1-2-4-11(9)17-13(10)14-8/h1-7H |
InChI Key |
OBTSTSQBHLXWJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)N=C(C=C3)C=O |
Origin of Product |
United States |
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